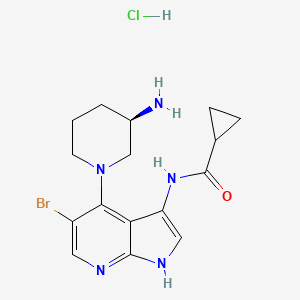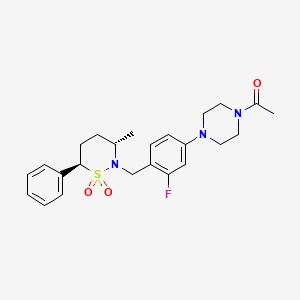
GNE-3500
概要
説明
GNE-3500は、レチノイン酸受容体関連オーファン受容体C(RORCとも呼ばれ、レチノイン酸受容体関連オーファン受容体ガンマまたは核受容体サブファミリー1グループFメンバー3としても知られています)の強力で選択的な経口生物利用可能な逆アゴニストです。この核受容体は、炎症反応に関与するサイトカインであるインターロイキン17の産生において重要な役割を果たします。 This compoundは、乾癬や関節リウマチなどの炎症性疾患の治療における潜在的な可能性について調査されてきました .
科学的研究の応用
Chemistry: It is used as a tool compound to study the retinoic acid receptor-related orphan receptor C pathway.
Biology: The compound is used to investigate the role of interleukin 17 in inflammatory responses.
Medicine: GNE-3500 is being explored as a potential therapeutic agent for treating inflammatory diseases such as psoriasis and rheumatoid arthritis.
Industry: The compound is used in the development of new anti-inflammatory drugs and as a reference standard in pharmaceutical research
作用機序
GNE-3500は、レチノイン酸受容体関連オーファン受容体Cに結合し、逆アゴニストとして作用することで効果を発揮します。この結合は、受容体の活性を阻害し、インターロイキン17の産生を減少させます。 インターロイキン17産生の阻害は、炎症の軽減と炎症性疾患に関連する症状の緩和をもたらします .
類似の化合物との比較
類似の化合物
GNE-618: 同様の研究用途で使用される、レチノイン酸受容体関連オーファン受容体Cの別の逆アゴニスト。
SR2211: 同様の抗炎症作用を持つ、選択的なレチノイン酸受容体関連オーファン受容体ガンマ逆アゴニスト。
This compoundの独自性
This compoundは、レチノイン酸受容体関連オーファン受容体Cに対する高い選択性と効力を持つため、ユニークです。他のレチノイン酸受容体関連オーファン受容体ファミリーメンバーに対して75倍の選択性を示し、25種類の追加の核受容体に対しては200倍以上の選択性を示します。 この高い選択性により、this compoundは、レチノイン酸受容体関連オーファン受容体C経路を研究し、炎症性疾患に対する標的療法を開発するための貴重なツールとなります .
生化学分析
Biochemical Properties
GNE-3500 interacts with the nuclear receptor RORc, playing a significant role in the production of IL-17 . It has shown 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel .
Cellular Effects
This compound influences cell function by acting as an inverse agonist of RORc, thereby affecting the production of IL-17 . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the RORc receptor, acting as an inverse agonist. This interaction inhibits the production of IL-17, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has shown favorable potency, selectivity, in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17 in a PK/PD model .
Dosage Effects in Animal Models
Its potent and selective profile suggests that it may have a dose-dependent effect on IL-17 production .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the production of IL-17, interacting with the RORc receptor . The exact metabolic flux or metabolite levels influenced by this compound are yet to be fully determined.
Transport and Distribution
Given its molecular mechanism of action, it is likely to be transported to the nucleus where the RORc receptor is located .
Subcellular Localization
This compound is likely to be localized in the nucleus of the cell due to its interaction with the nuclear receptor RORc . The effects of this localization on its activity or function are yet to be fully determined.
準備方法
合成経路と反応条件
GNE-3500の合成は、コア構造の調製から始まり、続いて様々な官能基の導入が行われる、複数のステップを伴います。主なステップには、以下が含まれます。
コア構造の形成: 合成は、ピペラジン誘導体の調製から始まります。
フルオロ基の導入: 所望の位置にフルオロ基を導入するために、フッ素化反応が行われます。
チアジン環の形成: チアジン環は、環化反応によって形成されます。
最終的な官能基化:
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の整合性と純度を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
GNE-3500は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、酸化された誘導体、化合物の還元型、および異なる官能基を持つ置換アナログなどがあります .
科学研究の応用
化学: レチノイン酸受容体関連オーファン受容体C経路を研究するためのツール化合物として使用されます。
生物学: この化合物は、炎症反応におけるインターロイキン17の役割を調査するために使用されます。
医学: this compoundは、乾癬や関節リウマチなどの炎症性疾患の治療のための潜在的な治療薬として検討されています。
類似化合物との比較
Similar Compounds
GNE-618: Another inverse agonist of the retinoic acid receptor-related orphan receptor C, used in similar research applications.
SR2211: A selective retinoic acid receptor-related orphan receptor gamma inverse agonist with similar anti-inflammatory properties.
ML209: A retinoic acid receptor-related orphan receptor gamma inverse agonist with comparable selectivity and potency
Uniqueness of GNE-3500
This compound is unique due to its high selectivity and potency for the retinoic acid receptor-related orphan receptor C. It exhibits a 75-fold selectivity over other retinoic acid receptor-related orphan receptor family members and greater than 200-fold selectivity over 25 additional nuclear receptors. This high selectivity makes this compound a valuable tool for studying the retinoic acid receptor-related orphan receptor C pathway and developing targeted therapies for inflammatory diseases .
特性
IUPAC Name |
1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCIIQPUMOJJOF-MHECFPHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GNE-3500 and how does it impact inflammatory processes?
A1: this compound acts as a selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORc), also known as RORγ or NR1F3 []. RORc is a nuclear receptor crucial for the production of interleukin-17 (IL-17), a key cytokine involved in inflammatory responses []. By inhibiting RORc activity, this compound effectively reduces IL-17 production, thus dampening the inflammatory cascade.
Q2: What preclinical data supports the further investigation of this compound as a potential therapeutic?
A3: Preclinical studies demonstrate that this compound exhibits favorable in vitro ADME (absorption, distribution, metabolism, excretion) properties and promising in vivo pharmacokinetic (PK) profiles []. Furthermore, the compound demonstrates dose-dependent inhibition of IL-17 in a PK/PD model []. These findings, coupled with its potent and selective RORc inverse agonism, provide a strong rationale for further evaluation of this compound in preclinical models of inflammatory diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




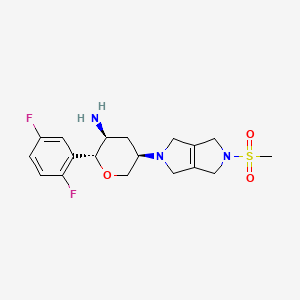
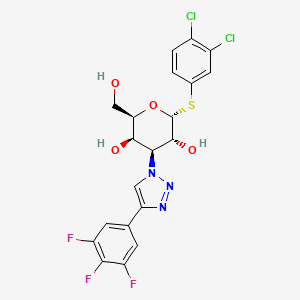
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)


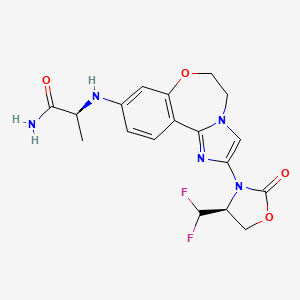
![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)
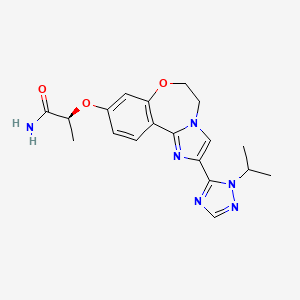
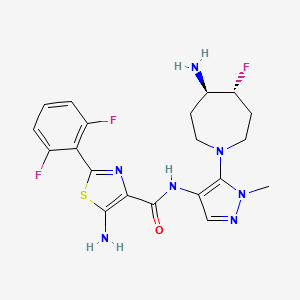
![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)
